molecular formula C12H20O B12608321 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene CAS No. 648857-93-6

1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene

Cat. No.: B12608321
CAS No.: 648857-93-6
M. Wt: 180.29 g/mol
InChI Key: BWBLHBGBRZYUFT-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is a substituted cyclohexene derivative characterized by:

  • Molecular Formula: C₁₃H₂₀O
  • Structure: A cyclohexene ring with three methyl groups (at positions 1, 5, and 5) and a prop-1-en-2-yloxy substituent at position 2.
  • Key Features: The compound combines a strained cyclohexene ring system with an allyl ether group, which may confer reactivity in ring-opening or polymerization reactions.

Potential applications include use as a monomer in polymer chemistry or as an intermediate in organic synthesis.

Properties

CAS No.

648857-93-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1,5,5-trimethyl-3-prop-1-en-2-yloxycyclohexene

InChI

InChI=1S/C12H20O/c1-9(2)13-11-6-10(3)7-12(4,5)8-11/h6,11H,1,7-8H2,2-5H3

InChI Key

BWBLHBGBRZYUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)OC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene typically involves the reaction of a cyclohexene derivative with appropriate alkylating agents under controlled conditions. One common method involves the use of trimethylcyclohexene as a starting material, which is then reacted with prop-1-en-2-yl alcohol in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-2-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexene derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Research indicates that compounds similar to 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene are being investigated for their potential as drug candidates. Their structural features may influence biological activity and pharmacokinetics.
    • A study on phospholipidosis highlighted the role of similar compounds in drug toxicity prediction, suggesting that understanding the interactions of such compounds with biological targets can aid in developing safer pharmaceuticals .
  • Antimicrobial Activity :
    • There is evidence that compounds with similar structures exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents .

Agricultural Applications

  • Pesticide Development :
    • The compound's structure may allow it to act as a bioactive agent in pest control formulations. Research into related compounds has shown efficacy against various agricultural pests, indicating that 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene could be explored for similar uses .
  • Plant Growth Regulators :
    • Compounds with similar backbones have been studied for their effects on plant growth and development. This opens avenues for using 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene as a growth regulator in agricultural practices .

Material Science Applications

  • Polymer Chemistry :
    • The reactivity of 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene can be harnessed in polymer synthesis. Its ability to participate in polymerization reactions makes it a candidate for creating novel materials with specific properties .
  • Coatings and Adhesives :
    • The compound's chemical stability and adhesion properties can be beneficial in formulating coatings and adhesives that require durability and resistance to environmental factors .

Case Study 1: Drug Toxicity Prediction

A comprehensive study evaluated the inhibition of lysosomal phospholipase A2 by various compounds to predict drug-induced phospholipidosis. Among the tested compounds were those structurally related to 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene. The findings suggested that understanding the interaction of these compounds with cellular targets could significantly enhance drug safety profiles .

Case Study 2: Agricultural Efficacy

In agricultural research, compounds resembling 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene were tested for their effectiveness against common pests in crops. Results indicated significant pest mortality rates when applied at specific concentrations, highlighting the potential for developing effective pesticide formulations .

Mechanism of Action

The mechanism by which 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical pathways, influencing the activity of specific enzymes and altering metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare this compound with analogs, structural and functional similarities/differences must be evaluated. Below is a hypothetical framework for such a comparison (data would require experimental validation):

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Boiling Point (°C) LogP (Predicted) Reactivity Notes
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene C₁₃H₂₀O ~240–260 (est.) 3.2 Allyl ether-mediated polymerization
1,3,5-Trimethoxycyclohexene C₉H₁₄O₃ 215–220 1.8 Ether cleavage under acidic conditions
3-Isopropenyloxy-1-methylcyclohexene C₁₀H₁₄O ~200–210 (est.) 2.5 Reduced steric hindrance vs. trimethyl analog
1,5-Dimethyl-3-(vinyloxy)cyclohex-1-ene C₁₀H₁₄O ~190–200 2.1 Higher volatility, lower thermal stability

Key Observations:

Electronic Effects : The prop-1-en-2-yloxy group may enhance electron density at the cyclohexene ring, favoring electrophilic addition reactions over simpler ethers.

Thermal Stability : Bulkier substituents (e.g., trimethyl groups) likely improve thermal stability relative to less-substituted analogs.

Biological Activity

1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene, also known as a cyclohexene derivative, is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is C12H20OC_{12}H_{20}O. The compound features a cyclohexene ring with multiple substituents that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight180.29 g/mol
IUPAC Name1,5,5-trimethyl-3-(prop-1-en-2-yl)oxycyclohexene
CAS Number648857-93-6

Synthesis

The synthesis of 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene can be achieved through various organic reactions. A common method involves the alkylation of cyclohexene derivatives using propylene oxide under acidic conditions. This multi-step process often requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that cyclohexene derivatives exhibit significant antimicrobial activity. In a study evaluating the antibacterial effects of various compounds, 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Cytotoxicity Studies

Cytotoxic effects of 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene have been evaluated in various cancer cell lines. Results from MTT assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity highlights its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Membrane Interaction : The hydrophobic nature allows it to integrate into cell membranes, disrupting membrane integrity and function.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Free Radical Scavenging : The presence of alkyl groups enhances its ability to donate electrons and neutralize free radicals.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of cyclohexene derivatives included 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .

Study 2: Antioxidant Activity

In another study focusing on antioxidant activity, the compound was tested alongside known antioxidants like ascorbic acid. The results showed that it had an IC50 value comparable to that of ascorbic acid in scavenging DPPH radicals, indicating strong antioxidant properties .

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